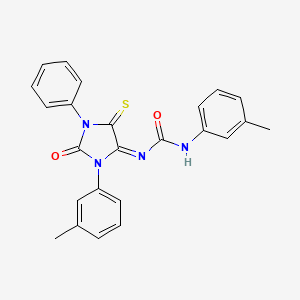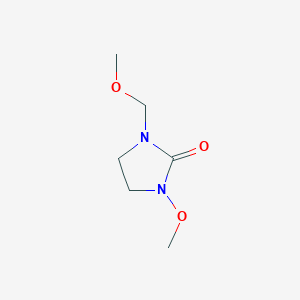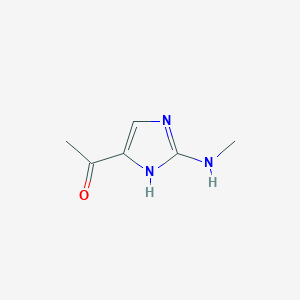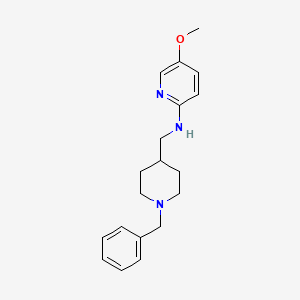
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a methoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidin-4-ylmethanol with 5-methoxypyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and a catalyst like sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization from acetone and the use of high-performance liquid chromatography (HPLC) for purification are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3), respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or THF.
Substitution: Bromine (Br2) in chloroform for halogenation; nitric acid (HNO3) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-one, while reduction may produce this compound .
Wissenschaftliche Forschungsanwendungen
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind effectively to the active site of acetylcholinesterase, inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Known for its cholinesterase inhibition activity.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another piperidine derivative with similar structural features.
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine stands out due to its unique combination of a piperidine ring, benzyl group, and methoxypyridine moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C19H25N3O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methoxypyridin-2-amine |
InChI |
InChI=1S/C19H25N3O/c1-23-18-7-8-19(21-14-18)20-13-16-9-11-22(12-10-16)15-17-5-3-2-4-6-17/h2-8,14,16H,9-13,15H2,1H3,(H,20,21) |
InChI-Schlüssel |
HZEVNMZPIYRTIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)NCC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)


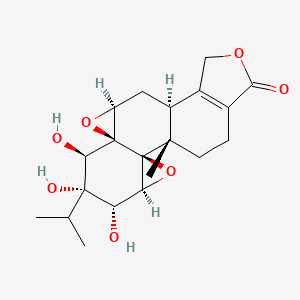
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
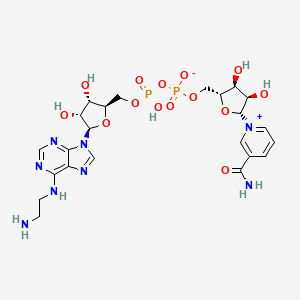
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
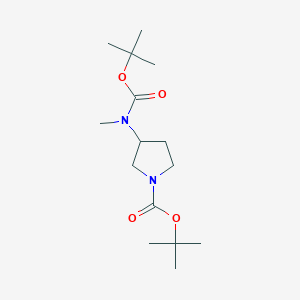
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
